(1R,2R)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid
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Overview
Description
(1R,2R)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with potential applications in various fields of chemistry and biology. This compound is characterized by its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor, followed by functional group transformations to introduce the amino and carboxylic acid functionalities. For example, the cyclopropanation of an alkene using a diazo compound can yield a cyclopropane intermediate, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield an oxo derivative, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
(1R,2R)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring can interact with enzymes and receptors, potentially modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- **(1S,2R)-1-A
(1R,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid: A diastereomer with different stereochemistry.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(1R,2R)-1-amino-2-(2-methoxyethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-11-3-2-5-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7+/m0/s1 |
InChI Key |
SJLVNZCGISUPHQ-CAHLUQPWSA-N |
Isomeric SMILES |
COCC[C@H]1C[C@@]1(C(=O)O)N |
Canonical SMILES |
COCCC1CC1(C(=O)O)N |
Origin of Product |
United States |
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